Met-enkephalin-Arg-Phe

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identity and Structure:

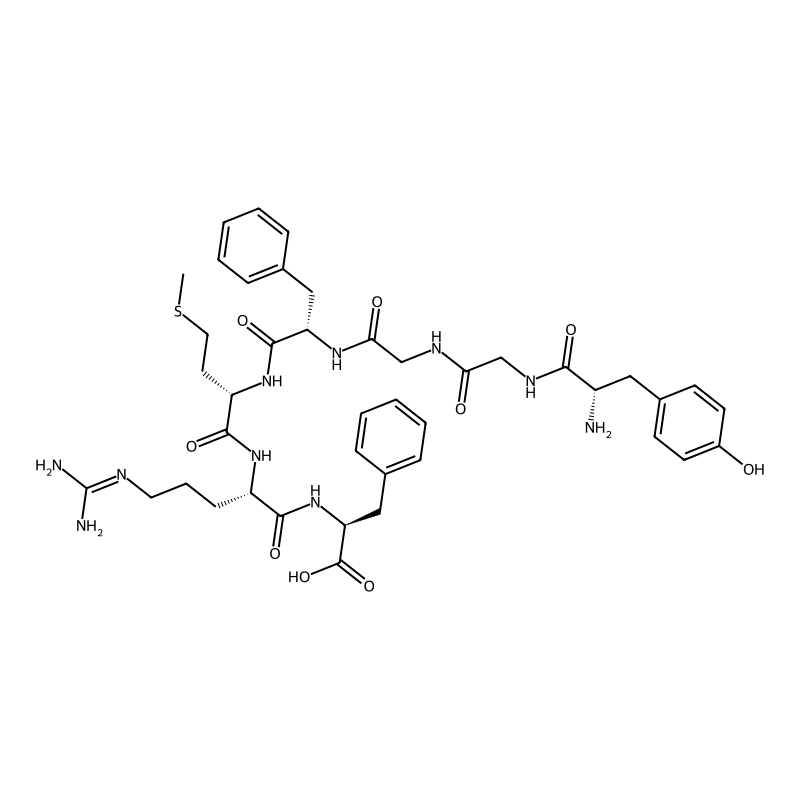

Tyr-gly-gly-phe-met-arg-phe, also known as Met-enkephalin-Arginine-Phenylalanine (MEAP), is a synthetic peptide consisting of seven amino acids: Tyrosine (Tyr), Glycine (Gly), Glycine (Gly), Phenylalanine (Phe), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe). Its structure can be represented as H-Tyr-Gly-Gly-Phe-Met-Arg-Phe-OH.

Relationship to Met-enkephalin:

The first five amino acids of MEAP (Tyr-gly-gly-phe-met) are identical to the naturally occurring neuropeptide Met-enkephalin, which binds to opioid receptors in the nervous system and plays a role in pain perception and modulation . MEAP differs by having two additional amino acids, Arginine and Phenylalanine, attached at its C-terminus.

Research Applications:

MEAP has been investigated in various scientific research areas, including:

- Pain research: Studies suggest that MEAP may have analgesic (pain-relieving) properties similar to Met-enkephalin, but with potentially longer-lasting effects due to its modified structure .

- Cancer research: MEAP has been shown to exhibit anti-tumor effects in preclinical studies by directly activating immune cells and inhibiting regulatory T cells (Tregs) that suppress immune response .

- Neurodegenerative diseases: Research suggests that MEAP may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed .

Met-enkephalin-Arg-Phe is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. It is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, distinguishing it from its shorter counterpart, Met-enkephalin, which consists of five amino acids (Tyr-Gly-Gly-Phe-Met). Met-enkephalin-Arg-Phe is notable for its role as an agonist at the δ-opioid receptor and has been implicated in various physiological processes, including pain modulation and neuroregulation. This compound is found predominantly in the central nervous system and adrenal medulla, where it contributes to the complex signaling pathways associated with opioid receptors .

Met-enkephalin-R-F binds to opioid receptors, particularly μ-opioid receptors, in the nervous system []. This binding mimics the action of endogenous opioids and exogenous opioid drugs, leading to pain relief and other effects. The specific mechanism of action within the receptor is complex and involves G protein-coupled signaling pathways.

The chemical behavior of Met-enkephalin-Arg-Phe involves interactions primarily with opioid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that include inhibition of adenylate cyclase activity and modulation of ion channels. The compound undergoes enzymatic degradation by various peptidases, including aminopeptidase N and neutral endopeptidase, which cleave it into smaller peptides, thus regulating its biological activity .

Met-enkephalin-Arg-Phe exhibits significant biological activity as a potent agonist for both the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Its effects include analgesia (pain relief) and potential antidepressant-like properties. Additionally, it has been shown to influence immune responses, exhibiting immunostimulatory effects at low doses while causing immunosuppression at higher concentrations . The compound's interaction with opioid receptors also suggests roles in regulating mood and stress responses.

Met-enkephalin-Arg-Phe is synthesized from proenkephalin through proteolytic cleavage. The initial step involves the action of prohormone convertases (PC1 or PC2), which cleave proenkephalin into smaller peptides. Subsequently, carboxypeptidase E further processes these intermediates to yield Met-enkephalin-Arg-Phe. This biosynthetic pathway allows for the generation of multiple enkephalins from a single precursor molecule .

While Met-enkephalin-Arg-Phe has potential therapeutic applications due to its opioid activity, its clinical use is limited by its rapid metabolism and short half-life. Research continues into its role in pain management and as a model for developing more stable opioid analogs that can provide prolonged therapeutic effects without significant side effects . Additionally, understanding its mechanisms may contribute to advancements in treatments for mood disorders.

Studies have demonstrated that Met-enkephalin-Arg-Phe binds with high affinity to the δ-opioid receptor, leading to significant downstream signaling effects. Its interaction profile is distinct from other enkephalins, indicating unique regulatory roles in neurophysiology. Research has shown that this compound can modulate calcium channel activity and influence neurotransmitter release, thereby affecting synaptic transmission . Furthermore, comparative studies with other opioid peptides highlight its unique properties in receptor selectivity and biological response.

Several compounds share structural and functional similarities with Met-enkephalin-Arg-Phe:

| Compound Name | Structure | Opioid Receptor Affinity | Unique Features |

|---|---|---|---|

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | δ-opioid receptor | Higher potency than Met-enkephalin |

| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg | κ-opioid receptor | Primarily interacts with κ-receptors |

| Endomorphin 1 | Tyr-Pro-Trp-Pro-NH2 | μ-opioid receptor | Selective for μ-receptors |

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | δ-opioid receptor | Shorter chain compared to Arg-Phe |

Met-enkephalin-Arg-Phe is unique due to its extended structure which enhances its binding affinity and functional diversity within opioid signaling pathways. Its distinct amino acid composition allows for different interactions compared to other enkephalins, making it a subject of interest in pharmacological research .

Met-enkephalin-Arg-Phe is a naturally occurring heptapeptide derived from the endogenous opioid peptide Met-enkephalin [1] [2]. The primary structure of Met-enkephalin-Arg-Phe consists of seven amino acids arranged in a specific sequence: Tyrosine-Glycine-Glycine-Phenylalanine-Methionine-Arginine-Phenylalanine [1] [3]. This sequence is commonly represented in scientific literature as Tyr-Gly-Gly-Phe-Met-Arg-Phe or using the single-letter amino acid code YGGFMRF [2] [4].

The peptide structure can be divided into two distinct regions: the first five amino acids (Tyr-Gly-Gly-Phe-Met) correspond to the Met-enkephalin pentapeptide sequence, while the additional Arg-Phe dipeptide extension at the C-terminus creates the full heptapeptide [3] . This structural arrangement is significant as Met-enkephalin-Arg-Phe represents one of the C-terminal fragments of proenkephalin A, the common polypeptide precursor of Met-enkephalin and Leu-enkephalin [6] [7].

The amino acid sequence of Met-enkephalin-Arg-Phe is highly conserved across mammalian species, though some evolutionary variations have been identified [7]. Systematic bioinformatic surveys have revealed considerable sequence polymorphism at the heptapeptide region of different proenkephalin A prepropeptides among vertebrate animals [7]. Four orthologous heptapeptides with single or double amino acid replacements have been identified among various species, including:

| Species | Sequence Variation |

|---|---|

| Zebrafish | YGGFMGY |

| Newt | YGGFMRY |

| Hedgehog tenrek | YGGFMKF |

| Mudpuppy | YGGFMRI |

The mammalian consensus sequence remains YGGFMRF, which is the focus of this article [7]. The tyrosine residue at position 1 is particularly important for biological activity, as it is thought to be analogous to the 3-hydroxyl group on morphine, contributing to the opioid properties of the peptide [3].

Molecular Formula and Mass Characterization

Met-enkephalin-Arg-Phe has the molecular formula C42H56N10O9S, representing the composition of the heptapeptide in its neutral form [2] [8] [9]. The molecular weight of Met-enkephalin-Arg-Phe is approximately 877.02 g/mol (anhydrous free base basis) [8] [9]. When considering the protonated form (C42H57N10O9S+), which is common in physiological conditions due to the basic arginine residue, the molecular weight is approximately 878.0 g/mol [1].

Mass spectrometry analysis has been crucial for the characterization and identification of Met-enkephalin-Arg-Phe [10] [11]. The exact mass of Met-enkephalin-Arg-Phe has been determined to be 876.39500 Da, which serves as an important reference point for analytical identification [12]. When the peptide exists in salt forms, such as the acetate salt hydrate (C42H56N10O9S · xC2H4O2 · yH2O), the molecular weight increases accordingly, with the acetate salt form having a molecular weight of approximately 937.07 g/mol [8] [13].

The chemical structure of Met-enkephalin-Arg-Phe includes several functional groups that contribute to its overall properties:

- An N-terminal amino group on the tyrosine residue

- A C-terminal carboxyl group on the phenylalanine residue

- A phenolic hydroxyl group on the tyrosine side chain

- Two aromatic rings from the phenylalanine residues

- A guanidino group from the arginine side chain

- A thioether group from the methionine side chain [1] [2]

The International Union of Pure and Applied Chemistry (IUPAC) name for Met-enkephalin-Arg-Phe is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid [1] [2]. This systematic name reflects the complex structure of the heptapeptide and the stereochemistry of its constituent amino acids.

Physicochemical Properties

Met-enkephalin-Arg-Phe exhibits distinct physicochemical properties that influence its behavior in biological systems and analytical procedures [8] [12]. The peptide exists as a white crystalline powder in its pure form with a density of approximately 1.38 g/cm³ [12]. Due to its peptide nature, Met-enkephalin-Arg-Phe is generally soluble in water and polar organic solvents, with solubility being pH-dependent due to the presence of ionizable groups [13] [12].

The peptide contains multiple ionizable groups that contribute to its overall charge state at different pH values [14]. The tyrosine residue has a phenolic hydroxyl group with a pKa of approximately 10.1, while the N-terminal amino group has a pKa around 9.1 [15]. The C-terminal carboxyl group has a pKa of approximately 2.2, and the arginine side chain guanidino group has a pKa of about 12.5 [15] [14]. These ionizable groups result in a pH-dependent charge profile, with the peptide carrying a net positive charge at physiological pH (7.4) primarily due to the arginine residue [14].

The partition coefficient (LogP) of Met-enkephalin-Arg-Phe has been determined to be approximately 3.25660, indicating moderate lipophilicity [12]. This property is important for its interaction with biological membranes and receptors [16] [17]. The peptide also has a polar surface area (PSA) of approximately 345.35000 Ų, reflecting the considerable number of hydrogen bond donors and acceptors in its structure [12].

Met-enkephalin-Arg-Phe demonstrates characteristic chromatographic behavior that is useful for its identification and purification [14] [18]. In reversed-phase high-performance liquid chromatography (HPLC), the peptide typically elutes later than its pentapeptide counterpart (Met-enkephalin) due to the additional hydrophobic phenylalanine residue [14]. The retention time of Met-enkephalin-Arg-Phe varies depending on the specific chromatographic conditions, with reported retention times ranging from 15.9 to 16.4 minutes under certain analytical conditions [18].

The stability of Met-enkephalin-Arg-Phe is influenced by several factors, including pH, temperature, and the presence of peptidases [18]. The peptide is susceptible to oxidation, particularly at the methionine residue, which can form methionine sulfoxide derivatives [18]. This oxidation can occur during storage or sample preparation and results in altered chromatographic behavior, with the oxidized form typically eluting earlier than the reduced form [18]. The peptide is also susceptible to enzymatic degradation by various peptidases, including aminopeptidase N and neutral endopeptidase, which cleave it into smaller peptides .

Structural Determinants of Biological Activity

The biological activity of Met-enkephalin-Arg-Phe is intricately linked to specific structural features that determine its interaction with opioid receptors and subsequent signaling pathways [19] [6]. The peptide exhibits high affinity binding to opioid receptors, particularly the delta-opioid receptor and mu-opioid receptor, with a slight preference for the delta-opioid receptor under non-physiological conditions [6] [20].

The N-terminal tyrosine residue (Tyr¹) is critical for opioid receptor binding and activation, as it mimics the tyramine moiety of morphine that interacts with the receptor binding pocket [3] [6]. Removal or modification of this residue typically results in a significant loss of opioid activity [6]. The aromatic ring of tyrosine forms important hydrophobic interactions with the receptor, while the phenolic hydroxyl group participates in hydrogen bonding [15] [16].

The central glycine-glycine dipeptide (Gly²-Gly³) provides conformational flexibility to the peptide backbone, allowing it to adopt the specific three-dimensional structure required for receptor binding [21] [15]. This flexibility is crucial for the peptide to accommodate the structural constraints of the receptor binding pocket [21] [16].

The phenylalanine residue at position 4 (Phe⁴) contributes to receptor binding through hydrophobic interactions with complementary regions in the receptor [21] [16]. The methionine residue at position 5 (Met⁵) also participates in hydrophobic interactions and helps stabilize the bioactive conformation of the peptide [21] [16].

The C-terminal extension with arginine and phenylalanine (Arg⁶-Phe⁷) distinguishes Met-enkephalin-Arg-Phe from the shorter Met-enkephalin pentapeptide and confers unique binding properties [19] [20]. The arginine residue introduces a positive charge that can form ionic interactions with negatively charged residues in the receptor or surrounding environment [19] [22]. The additional phenylalanine residue provides further hydrophobic interactions that enhance binding affinity and selectivity [20] [22].

Receptor binding studies have revealed that Met-enkephalin-Arg-Phe binds to opioid receptors with high affinity, with a dissociation constant (KD) of approximately 3.4-10.2 nM [19] [22]. Competition binding experiments have shown that the peptide exhibits a binding profile consistent with kappa-2 and/or delta-opioid receptor subtypes, with limited activity at kappa-1 and mu-opioid receptor subtypes [19] [22].

The binding of Met-enkephalin-Arg-Phe to opioid receptors is inhibited by both sodium ions and guanylyl-imidodiphosphate (GppNHp), suggesting that the peptide acts as an opioid agonist [19]. This is further supported by functional studies showing that Met-enkephalin-Arg-Phe stimulates G-protein activation, as measured by guanosine 5'-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assays [20] [7].

Interestingly, the binding affinity of Met-enkephalin-Arg-Phe does not always correlate with its potency in activating G-protein signaling [20]. For example, despite similar binding affinities across different mu-opioid receptor variants, the peptide shows a wide range of EC₅₀ values (29-170 nM) for stimulating [³⁵S]GTPγS binding [20]. This suggests that factors beyond simple receptor binding, such as receptor conformation and downstream signaling pathways, play important roles in determining the biological activity of Met-enkephalin-Arg-Phe [20].

Conformational States and Molecular Dynamics

Met-enkephalin-Arg-Phe exhibits considerable conformational flexibility, adopting multiple structural states that are influenced by environmental conditions and interactions with binding partners [21] [23]. Understanding these conformational states and their dynamics is crucial for elucidating the mechanism of action of this peptide [21] [16].

In aqueous solution at physiological pH (7.4), Met-enkephalin-Arg-Phe exists primarily as a random distribution of conformers with no predominant secondary structure [21] [16]. This conformational flexibility is attributed to the presence of the glycine residues (Gly² and Gly³), which lack side chains and thus provide minimal steric hindrance to backbone rotation [21] [15]. Nuclear magnetic resonance (NMR) studies have confirmed this conformational heterogeneity in aqueous environments [21] [16].

However, the conformational landscape changes significantly when Met-enkephalin-Arg-Phe interacts with membrane-like environments or receptor binding sites [21] [17]. Circular dichroism (CD) and two-dimensional NMR spectroscopy studies have shown that in the presence of phosphatidylserine (PtdSer) vesicles, Met-enkephalin-Arg-Phe adopts more ordered conformations [21] [17]. These conformations are characterized by a common orientation of the bonds of C-alpha atoms at positions 2, 3, 4, and 5, although different orientations of the peptide planes are consistent with the experimental data [21] [17].

Molecular dynamics (MD) simulations and hybrid distance geometry simulated annealing (DG-SA) calculations have revealed that two predominant conformers of Met-enkephalin-Arg-Phe in membrane-like environments are characterized by the presence of 2←4 gamma and inverse gamma turns centered on Gly³ [21] [23]. These turns create a specific three-dimensional arrangement that is thought to be important for receptor recognition and binding [21] [23].

A notable feature of the membrane-associated conformations of Met-enkephalin-Arg-Phe is the orientation of the Phe⁴ and Met⁵ side chains, which favors hydrophobic interactions with the apolar portion of the membrane [21] [17]. This arrangement forms a hydrophobic cluster that may facilitate the approach and binding of the peptide to membrane-embedded receptors [21] [17].

The conformational dynamics of Met-enkephalin-Arg-Phe have been studied using advanced computational methods such as population annealing molecular dynamics [23] [24]. These studies have identified distinct basins of attraction in the conformational energy landscape, corresponding to different stable conformational states [23] [24]. The energy barriers between these conformational states are on the order of thermal energy (kT), suggesting that Met-enkephalin-Arg-Phe can switch between conformations with relatively little energy input [23].

Ramachandran plots for the amino acid residues of Met-enkephalin-Arg-Phe reveal that Gly³ and Phe⁴ sample specific regions of (φ, ψ) space, consistent with their roles in forming the characteristic turns observed in the bioactive conformation [23]. The peptide backbone undergoes simultaneous torsional and compressional deformations during transitions between different conformational states [23].

A gradual decline in conformational order has been observed when moving from the central portion of Met-enkephalin-Arg-Phe to both the N-terminus and C-terminus [21] [17]. This suggests that the central region of the peptide (Gly³-Phe⁴-Met⁵) plays a crucial role in defining the overall three-dimensional structure, while the terminal regions maintain greater flexibility [21] [17].

Proenkephalin as Precursor Molecule

Met-enkephalin-Arg-Phe is biosynthesized from proenkephalin, a larger precursor polypeptide hormone that serves as the common prohormone for multiple enkephalin-containing peptides [1] [2] [3]. Proenkephalin, also known as proenkephalin A, is an endogenous opioid polypeptide hormone with a molecular weight ranging from 28,000 to 30,000 daltons [1] [4] [3]. The precursor molecule undergoes proteolytic cleavage to produce various enkephalin peptides, including Met-enkephalin, Leu-enkephalin, and extended forms such as Met-enkephalin-Arg-Phe [3].

Molecular cloning and deoxyribonucleic acid sequencing have established proenkephalin as the definitive precursor of enkephalin-containing peptides [2] [5]. The precursor contains multiple enkephalin sequences embedded within its structure, with each proenkephalin peptide generating four copies of Met-enkephalin, two extended copies of Met-enkephalin, and one copy of Leu-enkephalin upon complete cleavage [3]. The structural organization of proenkephalin includes 12 distinct cleavage sites designated by dibasic residues in various combinations of arginine and lysine, including Lys-Arg, Arg-Arg, and Lys-Lys sequences [6].

Proenkephalin synthesis occurs through the normal cellular protein synthesis machinery, beginning with gene transcription and translation of the preproenkephalin messenger ribonucleic acid [4]. The initial translation product is preproenkephalin, which undergoes signal peptide removal to generate the mature proenkephalin molecule [4]. Studies utilizing cell-free translation systems have demonstrated that a protein of approximately 30,000 daltons molecular weight is the consistent Met-enkephalin precursor synthesized by translation of messenger ribonucleic acid from bovine or guinea pig striatum, rat brain, and bovine adrenal medulla [4].

Enzymatic Cleavage Mechanisms

The conversion of proenkephalin to Met-enkephalin-Arg-Phe involves a complex series of enzymatic cleavage reactions mediated by specific proteolytic enzymes [7] [8] [9]. The primary enzymes responsible for proenkephalin processing are the prohormone convertases 1 and 2 (PC1 and PC2), which perform the initial endoproteolytic cleavages at dibasic amino acid residues [7] [8] [9].

Prohormone convertase 1 exhibits specificity toward paired basic amino acid sequences, particularly Lys-Arg and Arg-Arg combinations [7] [8]. The enzyme performs proteolytic cleavage of prohormones to their intermediate forms and is present exclusively in neuroendocrine cells including brain, pituitary, and adrenal tissues [8]. PC1 undergoes autocatalytic activation through propeptide cleavage, with the major active form being an 87 kilodalton protein that is subsequently processed to a 66 kilodalton active form within neuroendocrine cells [8].

Prohormone convertase 2 demonstrates broader substrate specificity compared to PC1, exhibiting the ability to cleave various dibasic sites including those not efficiently processed by PC1 [7] [9]. PC2 processing requires association with the neuroendocrine-specific protein 7B2, which prevents aggregation of proPC2 to inactive forms [9] [10]. The enzyme displays longer initial folding times and exits the endoplasmic reticulum without propeptide cleavage, maintaining association with 7B2 throughout the secretory pathway [9].

Comparative studies of PC1 and PC2 cleavage specificities have demonstrated that PC2 generates a greater number of peptide products from proenkephalin substrates, indicating its role as the principal enzyme involved in generating smaller active opioid peptides [7]. Mass spectrometric analysis of cleavage products has revealed that PC2 can efficiently cleave at Arg-Arg-Val and Lys-Lys-Met sites not processed by PC1, suggesting exclusion of large aliphatic residues at the P1' position in PC1 cleavage reactions [7].

Proteolytic Processing Pathways

The proteolytic processing of proenkephalin to generate Met-enkephalin-Arg-Phe follows multiple distinct pathways involving sequential enzymatic modifications [11] [6]. Following initial endoproteolytic cleavage by prohormone convertases, the resulting intermediate peptides undergo further processing by carboxypeptidase E and additional proteolytic enzymes [12] [13] [11].

Carboxypeptidase E serves as the primary exopeptidase responsible for removing carboxy-terminal basic amino acid residues from the intermediate peptides generated by prohormone convertase action [12] [13]. The enzyme catalyzes the release of carboxy-terminal arginine or lysine residues from polypeptides, converting enkephalin intermediates to their final bioactive forms [12]. Carboxypeptidase E functions as both a membrane-associated and soluble enzyme, with membrane binding mediated by an amphiphilic alpha-helix within the carboxy-terminal region of the protein [12].

Alternative processing pathways involve cathepsin L and cathepsin V, which participate in proenkephalin cleavage through different mechanisms [13] [14]. Cathepsin L performs initial cleavage at specific dibasic sites, particularly the Lys-Arg site, generating intermediate peptides that undergo subsequent processing [6]. Cathepsin V demonstrates the ability to cleave both dibasic and monobasic residues, with measured proteolytic activities of 0.7 to 1.3 μmol aminomethylcoumarin per hour per milligram of enzyme for various substrates [14].

The processing pathway exhibits temporal characteristics, with proenkephalin processing occurring with a half-life of approximately 1.1 hours in bovine chromaffin cells [15] [16]. Processing of proenkephalin-derived peptides of 15 to 25 kilodaltons molecular weight is essentially complete within 1 hour of synthesis [16]. The processing occurs in two distinct phases: an initial rapid phase that begins before transport to the trans-Golgi network, and a second slower phase that requires an acidic environment and occurs within or distal to the trans-Golgi network [16].

Post-translational Modifications

N-Glycosylation Patterns

N-linked glycosylation represents a significant post-translational modification affecting proenkephalin processing and the generation of Met-enkephalin-Arg-Phe [17] [18]. Proenkephalin contains potential N-glycosylation sites characterized by the Asn-Ser-Ser consensus sequence, which serves as a recognition motif for N-linked oligosaccharide attachment [17] [18].

Studies of proenkephalin-derived peptides from bovine adrenal medulla have demonstrated that an amino-terminally extended Met-enkephalin-Arg-Gly-Leu variant undergoes N-glycosylation [17]. The glycosylation occurs at the Asn-Ser-Ser sequence within the peptide, with automated Edman amino acid sequencing unable to detect the relevant asparagine residue in glycosylated forms, indicating chemical modification of this residue [17]. Lectin affinity chromatography has provided direct evidence of glycosylation, with glycopeptidase F treatment confirming the presence of N-linked oligosaccharide chains [17].

The glycosylation pattern of proenkephalin exhibits heterogeneity, with approximately 48% of recombinant proenkephalin undergoing glycosylation in Chinese hamster ovary cell expression systems [19]. Two-dimensional isoelectric focusing experiments have revealed considerable charge heterogeneity in proenkephalin, with two major unglycosylated isoelectric forms and six to seven glycosylated isoelectric forms [19]. The estimated isoelectric points of major unglycosylated proenkephalins range from 6.0 to 6.1, while glycosylated forms exhibit isoelectric points ranging from 5.7 to 6.1 [19].

N-glycosylation affects the efficiency of proenkephalin processing, with glycosylated proenkephalin being less efficiently processed by prohormone convertase 2 compared to unglycosylated forms [7]. This suggests that glycosylation may serve as a regulatory mechanism to modulate the rate of proenkephalin processing and the generation of active enkephalin peptides [7].

Phosphorylation Mechanisms

Phosphorylation represents another crucial post-translational modification affecting proenkephalin processing and Met-enkephalin-Arg-Phe generation [19] [20] [21]. Proenkephalin undergoes phosphorylation at multiple serine residues, with phosphate incorporation readily detected in newly synthesized proenkephalin [19] [20].

Studies utilizing [32P] orthophosphate labeling have demonstrated that phosphorylation contributes to the isoelectric heterogeneity observed in proenkephalin [19]. The phosphorylation occurs at serine residues within the proenkephalin molecule, with some of the observed charge heterogeneity being directly attributable to phosphorylation events [19]. Treatment with alkaline phosphatase can reverse these modifications, confirming the presence of phosphorylated forms [22].

The phosphorylation pattern of proenkephalin exhibits tissue-specific characteristics, with complex phosphorylation patterns observed in gastrointestinal tissues [22]. Studies of proenkephalin processing in porcine upper digestive tract have revealed that phosphorylation contributes to the generation of tissue-specific variants of Met-enkephalin-Arg-Phe and related peptides [22]. The phosphorylation state affects the chromatographic behavior of proenkephalin-derived peptides, with phosphorylated forms exhibiting different elution patterns during anion-exchange chromatography [22].

Regulation of proenkephalin phosphorylation involves multiple signaling pathways, including cyclic adenosine monophosphate-dependent protein kinase A and protein kinase C pathways [21]. Forskolin-induced proenkephalin messenger ribonucleic acid expression correlates with cyclic adenosine monophosphate response element-binding protein phosphorylation, while phorbol ester-induced expression involves activator protein-1 activation [21]. The differential regulation of these pathways provides mechanisms for fine-tuning proenkephalin processing and Met-enkephalin-Arg-Phe generation in response to cellular stimuli [21].

Region-Specific Processing Patterns

Central Nervous System Processing

Proenkephalin processing in the central nervous system exhibits distinct regional variations that result in different patterns of Met-enkephalin-Arg-Phe generation [23] [24]. Studies of three specific projection systems in the rat central nervous system have demonstrated that the post-translational processing of proenkephalin differs significantly between anatomically distinct neural pathways [23] [24].

In the striatal projection system extending from the caudate-putamen to the globus pallidus, proenkephalin processing generates primarily Met-enkephalin and Met-enkephalin-Arg-Phe [23] [24]. The processing in this system is characterized by rapid kinetics and high levels of Met-enkephalin production relative to other enkephalin-containing peptides [23]. The striatal system demonstrates the highest level of enkephalin biosynthesis among the three projection systems studied, consistent with the abundant proenkephalin messenger ribonucleic acid content in this region [23].

The hippocampal mossy fiber system exhibits a distinct processing pattern characterized by enhanced production of bovine adrenal medulla 18-peptide (BAM-18P) relative to other central nervous system regions [23] [24]. The ratio of Met-enkephalin to Met-enkephalin-Arg-Gly-Leu to Met-enkephalin-Arg-Phe in the hippocampal system is virtually identical to that observed in the hypothalamic system, but with significantly more BAM-18P production [23]. This suggests the presence of specific proteolytic activities in the hippocampus that favor the generation of larger enkephalin-containing peptides [23].

The paraventricular nucleus of the hypothalamus to median eminence projection system demonstrates processing patterns similar to the hippocampal system, with enhanced production of extended enkephalin peptides including Met-enkephalin-Arg-Phe [23]. The hypothalamic system exhibits stress-responsive processing, with proenkephalin gene expression regulated by cyclic adenosine monophosphate response element-binding protein in response to hypertonic stress [25] [26]. The processing in this system is associated with neuroendocrine regulation and may involve different enzymatic activities compared to other central nervous system regions [25].

Adrenal Medullary Processing

The adrenal medulla represents a primary site of proenkephalin processing and Met-enkephalin-Arg-Phe generation, with chromaffin granules containing high concentrations of enkephalin-containing peptides [1] [27] [28]. Processing of proenkephalin in bovine adrenal medullary chromaffin cells occurs through a biphasic mechanism with distinct temporal and spatial characteristics [15] [16].

The initial phase of adrenal medullary processing occurs rapidly, with proenkephalin processing exhibiting a half-life of approximately 1.1 hours [15] [16]. Processing of proenkephalin-derived peptides in the 15 to 25 kilodalton molecular weight range is essentially complete within 1 hour of synthesis [16]. This rapid processing phase begins before transport to the trans-Golgi network and packaging into chromaffin granules [16].

The second phase of adrenal medullary processing requires an acidic environment and occurs within or distal to the trans-Golgi network [16]. Treatment with brefeldin A to block intracellular protein transport or ammonium chloride to neutralize acidic intracellular compartments prevents this second processing phase while having minimal effects on the initial processing [16]. This suggests that the complete processing of proenkephalin to generate mature Met-enkephalin-Arg-Phe requires the acidic environment of secretory granules [16].

The adrenal medulla generates a diverse array of proenkephalin-derived peptides, with more than 30 distinct peptides characterized in addition to enkephalins and whole proenkephalin [28]. The processing pattern indicates preferential proteolytic attacks at both amino-terminal and carboxy-terminal regions of proenkephalin [28]. Among the naturally generated peptides, enkelytin, a bisphosphorylated carboxy-terminal peptide corresponding to proenkephalin positions 209-237, is predominantly generated [28] [20].

Co-storage of proenkephalin-derived peptides with catecholamines in chromaffin granules affects the processing pattern, with termination of processing potentially dependent on catecholamine co-storage [15]. Treatment with tetrabenazine, an inhibitor of catecholamine uptake into chromaffin vesicles, results in enhanced proenkephalin processing, suggesting that catecholamines may modulate the extent of proenkephalin processing in the adrenal medulla [15].

Gastrointestinal Tissue Processing

Proenkephalin processing in gastrointestinal tissues exhibits unique characteristics that distinguish it from central nervous system and adrenal medullary processing [22] [29] [30]. Studies of the porcine upper digestive tract have revealed complex tissue-specific processing patterns that generate distinct variants of Met-enkephalin-Arg-Phe and related peptides [22] [31].

In the pyloric antral muscle, proenkephalin processing generates amino-terminally extended forms of Met-enkephalin-Arg-Phe that correspond to proenkephalin positions 209-239 [22]. The processing in this tissue results in the formation of a 31-residue amino-terminally extended form of Met-enkephalin-Arg-Phe that exhibits distinct chromatographic properties [22]. Anion-exchange chromatography of antral muscle extracts produces two major peaks of Met-enkephalin-Arg-Phe immunoreactivity, indicating tissue-specific processing variations [22].

The antral mucosa and duodenum demonstrate more complex processing patterns, with each tissue generating four major peaks of Met-enkephalin-Arg-Phe immunoreactivity during anion-exchange chromatography [22]. This suggests tissue-specific expression of different processing enzymes or regulatory factors that modify the normal proenkephalin processing pathway [22]. The processing differences between muscular and mucosal components of the gastrointestinal tract indicate that proenkephalin processing is regulated by local tissue environments [22].

Phosphorylation plays a particularly important role in gastrointestinal proenkephalin processing, with alkaline phosphatase treatment revealing that many of the tissue-specific peptide variants are modified by phosphorylation [22]. The phosphorylation patterns contribute to the complex chromatographic behavior of proenkephalin-derived peptides in gastrointestinal tissues [22]. The extent and pattern of phosphorylation vary between different gastrointestinal regions, providing an additional mechanism for generating tissue-specific variants of Met-enkephalin-Arg-Phe [22].